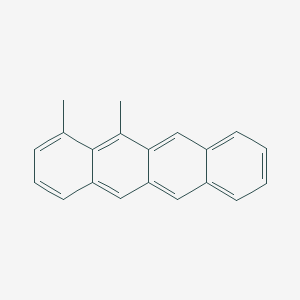
1,12-Dimethyltetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,12-Dimethyltetracene is an organic compound belonging to the tetracene family, which is a class of polycyclic aromatic hydrocarbons These compounds are characterized by their extended conjugated systems, which contribute to their unique chemical and physical properties
Métodos De Preparación
The synthesis of 1,12-Dimethyltetracene typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable tetracene precursor, followed by methylation at the 1 and 12 positions. The reaction conditions often involve the use of strong bases and methylating agents. Industrial production methods may employ catalytic processes to enhance yield and efficiency. detailed industrial methods are often proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
1,12-Dimethyltetracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound. Reagents such as halogens, nitric acid, and sulfuric acid are typically used. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,12-Dimethyltetracene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research is ongoing to explore its potential biological activities, although specific applications are still under investigation.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 1,12-Dimethyltetracene exerts its effects is primarily related to its electronic structure. The extended conjugated system allows for efficient charge transport, making it useful in electronic applications. The molecular targets and pathways involved are still being studied, but its interactions with other molecules are influenced by its aromatic nature and the presence of methyl groups at the 1 and 12 positions.
Comparación Con Compuestos Similares
1,12-Dimethyltetracene can be compared with other tetracene derivatives, such as:
Tetracene: The parent compound, which lacks the methyl groups at the 1 and 12 positions.
1,2,3,4-Tetramethyltetracene: A derivative with four methyl groups, which may exhibit different electronic and chemical properties.
Pentacene: A related compound with an additional aromatic ring, often used in organic electronics. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and electronic properties.
Propiedades
Número CAS |
143436-22-0 |
|---|---|
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
1,12-dimethyltetracene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-17-11-18-10-15-7-3-4-8-16(15)12-19(18)14(2)20(13)17/h3-12H,1-2H3 |
Clave InChI |
KLBDUIAQVLJQRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=CC3=CC4=CC=CC=C4C=C3C(=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
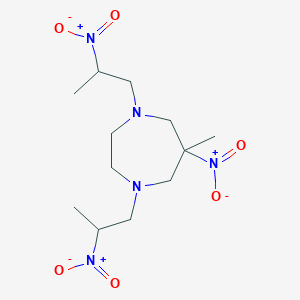
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
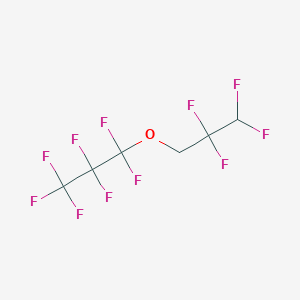
![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
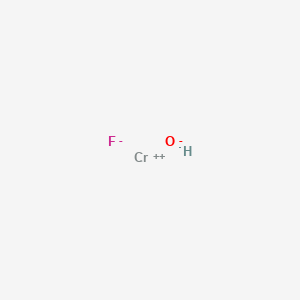
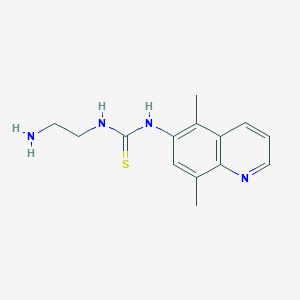
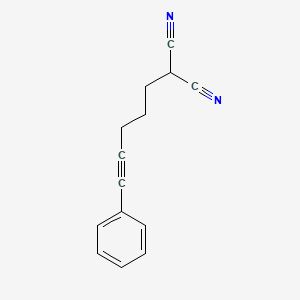
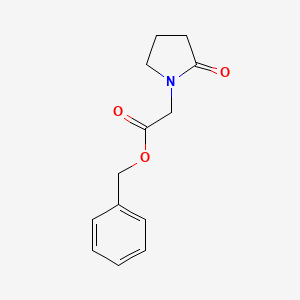
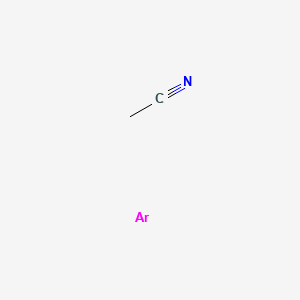
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
